1,1-Difluorocyclopentane
Overview
Description
1,1-Difluorocyclopentane is an organic compound with the molecular formula C5H8F2 It is a cycloalkane derivative where two hydrogen atoms on the same carbon atom in the cyclopentane ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorocyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form difluorocyclopentanone or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclopentane or partially fluorinated cyclopentane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclopentane derivatives.
Oxidation Reactions: Products include difluorocyclopentanone and other oxidized compounds.
Reduction Reactions: Products include cyclopentane and partially fluorinated cyclopentane derivatives.
Scientific Research Applications
1,1-Difluorocyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-difluorocyclopentane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the fluorine atoms are replaced by other substituents, altering the compound’s chemical properties. In oxidation and reduction reactions, the compound’s structure is modified, leading to the formation of new products with different chemical and physical properties.
Comparison with Similar Compounds
1,1-Difluorocyclopropane: A smaller ring structure with similar fluorine substitution.
1,1-Difluorocyclohexane: A larger ring structure with similar fluorine substitution.
1,2-Difluorocyclopentane: A compound with fluorine atoms on adjacent carbon atoms in the cyclopentane ring.
Uniqueness: 1,1-Difluorocyclopentane is unique due to its specific ring size and the position of the fluorine atoms. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1-difluorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDDOUBRQFLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382473 | |
Record name | 1,1-difluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-70-3 | |
Record name | 1,1-difluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Difluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 1,1-Difluorocyclopentane on streamer initiation and propagation in cyclohexane?
A2: Research has shown that this compound, unlike many other additives, has no measurable effect on streamer initiation or propagation in cyclohexane for either positive or negative point polarities [, ]. This finding suggests that this compound does not significantly interact with the fundamental electronic processes governing streamer development in this specific liquid and under the investigated experimental conditions.
Q2: How does the impact of this compound differ from other additives studied in the context of streamer behaviour?
A3: The research highlights that other additives, categorized as either electron-attaching or electron-releasing, demonstrate noticeable effects on streamers []. Electron-attaching additives generally facilitate negative streamer propagation, while electron-releasing additives can reduce initiation voltages and facilitate positive streamer propagation. These additives impact streamer characteristics, such as filament thickness, propagation speed, and distance traveled. This compound's lack of impact suggests it doesn't possess strong electron-attaching or -releasing properties within the cyclohexane system, setting it apart from the other investigated compounds.
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